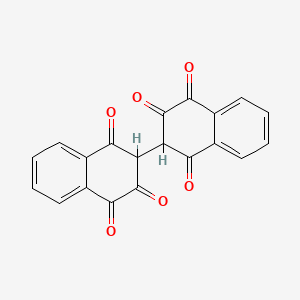
2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione is a complex organic compound with significant importance in various scientific fields. This compound is part of the naphthoquinone family, known for its diverse biological and chemical properties. Naphthoquinones are characterized by their quinone structure, which contributes to their reactivity and versatility in synthetic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the use of L-proline as a recyclable organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yield, short reaction time, and the reusability of the catalyst . Another approach involves the use of microwave-assisted three-component domino reactions, which proceed through Knoevenagel condensation, Michael addition, deprotonation, and 1,3-H shift steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of eco-friendly solvents and recyclable catalysts, are often applied to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted naphthoquinones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Including L-proline, DBU, and nano-copper (II) oxide.
Major Products
The major products formed from these reactions are various substituted naphthoquinones, which exhibit unique chemical and biological properties .
科学研究应用
2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione has numerous applications in scientific research:
作用机制
The mechanism of action of 2-Hydroxy-3-(3-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. It can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells . Additionally, it can inhibit enzymes such as human topoisomerase II, which is crucial for DNA replication and cell division .
相似化合物的比较
Similar Compounds
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and its biological activities.
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Possesses anticancer and antihemorrhagic properties.
Lapachol (2-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,4-dione): Exhibits antibacterial and antifungal activities.
Uniqueness
Its ability to undergo diverse chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications .
属性
分子式 |
C20H10O6 |
|---|---|
分子量 |
346.3 g/mol |
IUPAC 名称 |
3-(1,3,4-trioxonaphthalen-2-yl)naphthalene-1,2,4-trione |
InChI |
InChI=1S/C20H10O6/c21-15-9-5-1-3-7-11(9)17(23)19(25)13(15)14-16(22)10-6-2-4-8-12(10)18(24)20(14)26/h1-8,13-14H |
InChI 键 |
HWZMMHFVOCAUNC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(C(=O)C2=O)C3C(=O)C4=CC=CC=C4C(=O)C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate](/img/structure/B12290532.png)
![(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12290541.png)
![methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12290549.png)

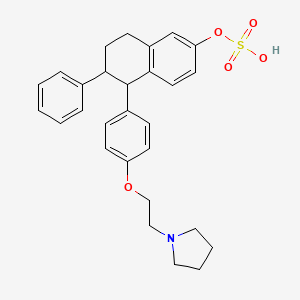
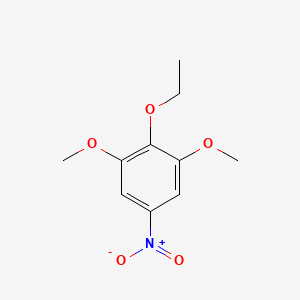

![[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12290563.png)

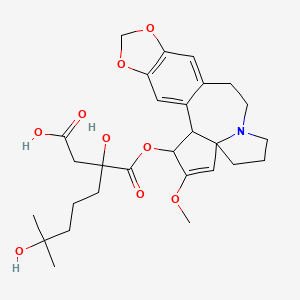
![Guanosine, 8-[(4-chlorophenyl)thio]-, cyclic 3',5'-[hydrogen (S)-phosphorothioate]](/img/structure/B12290592.png)
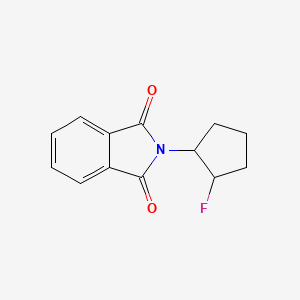

![Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12290625.png)
